molecular formula C13H9O2- B8346201 p-Phenylbenzoate

p-Phenylbenzoate

Cat. No. B8346201
M. Wt: 197.21 g/mol
InChI Key: NNJMFJSKMRYHSR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04089896

Procedure details

Starting from a 5α-alkoxymethyl-2β,4α-dihydroxy-cyclopentyl-1β-acetic acid-γ-lactone, wherein the alkoxy group is a methoxy, benzyloxy and p-methoxybenzyloxy group, esterification in pyridine with 1.3 molar equivalents of both acetic, acetic-formic or propionic anhydride and benzoyl or p-phenylbenzoyl chloride, gave the 4α-formate, acetate, m.p. 76°-77°, [α]D = - 29.5°, [α]365° = - 74°(CHCl3), propionate, benzoate and p-phenylbenzoate.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzoyl or p-phenylbenzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
5α-alkoxymethyl-2β,4α-dihydroxy-cyclopentyl-1β-acetic acid-γ-lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
methoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
acetic-formic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:4][CH2:5][C:6]1[C:19]2[C:14](=CC=C[CH:18]=2)[C:13]([CH2:20][O:21]C(C)=O)=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[CH:11]2)=[O:3].[C:25]([O:29][C:30](=[O:33])[CH2:31][CH3:32])(=[O:28])[CH2:26][CH3:27].C(Cl)(Cl)Cl>N1C=CC=CC=1>[C:2]([O-:4])(=[O:3])[CH3:1].[C:25]([O-:29])(=[O:28])[CH2:26][CH3:27].[C:20]([O-:21])(=[O:28])[C:13]1[CH:12]=[CH:7][CH:6]=[CH:19][CH:14]=1.[C:7]1([C:6]2[CH:5]=[CH:32][C:31]([C:30]([O-:29])=[O:33])=[CH:18][CH:19]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
benzoyl or p-phenylbenzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
5α-alkoxymethyl-2β,4α-dihydroxy-cyclopentyl-1β-acetic acid-γ-lactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
methoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
Step Seven
Name
acetic-formic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)[O-]
Name
Type
product
Smiles
C(CC)(=O)[O-]
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)[O-]
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(C(=O)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04089896

Procedure details

Starting from a 5α-alkoxymethyl-2β,4α-dihydroxy-cyclopentyl-1β-acetic acid-γ-lactone, wherein the alkoxy group is a methoxy, benzyloxy and p-methoxybenzyloxy group, esterification in pyridine with 1.3 molar equivalents of both acetic, acetic-formic or propionic anhydride and benzoyl or p-phenylbenzoyl chloride, gave the 4α-formate, acetate, m.p. 76°-77°, [α]D = - 29.5°, [α]365° = - 74°(CHCl3), propionate, benzoate and p-phenylbenzoate.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzoyl or p-phenylbenzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
5α-alkoxymethyl-2β,4α-dihydroxy-cyclopentyl-1β-acetic acid-γ-lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
methoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
acetic-formic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:4][CH2:5][C:6]1[C:19]2[C:14](=CC=C[CH:18]=2)[C:13]([CH2:20][O:21]C(C)=O)=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[CH:11]2)=[O:3].[C:25]([O:29][C:30](=[O:33])[CH2:31][CH3:32])(=[O:28])[CH2:26][CH3:27].C(Cl)(Cl)Cl>N1C=CC=CC=1>[C:2]([O-:4])(=[O:3])[CH3:1].[C:25]([O-:29])(=[O:28])[CH2:26][CH3:27].[C:20]([O-:21])(=[O:28])[C:13]1[CH:12]=[CH:7][CH:6]=[CH:19][CH:14]=1.[C:7]1([C:6]2[CH:5]=[CH:32][C:31]([C:30]([O-:29])=[O:33])=[CH:18][CH:19]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
benzoyl or p-phenylbenzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
5α-alkoxymethyl-2β,4α-dihydroxy-cyclopentyl-1β-acetic acid-γ-lactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
methoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
Step Seven
Name
acetic-formic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)[O-]
Name
Type
product
Smiles
C(CC)(=O)[O-]
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)[O-]
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(C(=O)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04089896

Procedure details

Starting from a 5α-alkoxymethyl-2β,4α-dihydroxy-cyclopentyl-1β-acetic acid-γ-lactone, wherein the alkoxy group is a methoxy, benzyloxy and p-methoxybenzyloxy group, esterification in pyridine with 1.3 molar equivalents of both acetic, acetic-formic or propionic anhydride and benzoyl or p-phenylbenzoyl chloride, gave the 4α-formate, acetate, m.p. 76°-77°, [α]D = - 29.5°, [α]365° = - 74°(CHCl3), propionate, benzoate and p-phenylbenzoate.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzoyl or p-phenylbenzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
5α-alkoxymethyl-2β,4α-dihydroxy-cyclopentyl-1β-acetic acid-γ-lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
methoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
acetic-formic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:4][CH2:5][C:6]1[C:19]2[C:14](=CC=C[CH:18]=2)[C:13]([CH2:20][O:21]C(C)=O)=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[CH:11]2)=[O:3].[C:25]([O:29][C:30](=[O:33])[CH2:31][CH3:32])(=[O:28])[CH2:26][CH3:27].C(Cl)(Cl)Cl>N1C=CC=CC=1>[C:2]([O-:4])(=[O:3])[CH3:1].[C:25]([O-:29])(=[O:28])[CH2:26][CH3:27].[C:20]([O-:21])(=[O:28])[C:13]1[CH:12]=[CH:7][CH:6]=[CH:19][CH:14]=1.[C:7]1([C:6]2[CH:5]=[CH:32][C:31]([C:30]([O-:29])=[O:33])=[CH:18][CH:19]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
benzoyl or p-phenylbenzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
5α-alkoxymethyl-2β,4α-dihydroxy-cyclopentyl-1β-acetic acid-γ-lactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
methoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
Step Seven
Name
acetic-formic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)[O-]
Name
Type
product
Smiles
C(CC)(=O)[O-]
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)[O-]
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(C(=O)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.